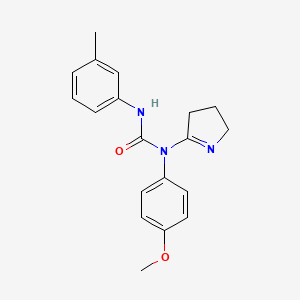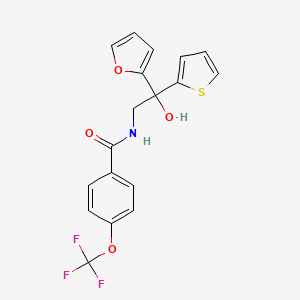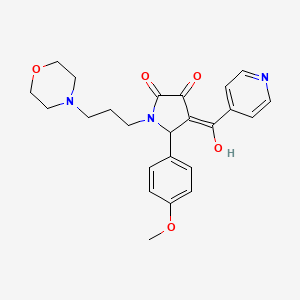
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea is a urea derivative that is likely to exhibit interesting chemical properties and biological activities due to its structural features. The presence of a pyrrolidine ring, a methoxyphenyl group, and a methylphenyl group suggests potential for interactions with biological targets. While the papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds.
Synthesis Analysis
The synthesis of urea derivatives can involve the reaction of certain pyrrolidinones with urea. For instance, the paper titled "Reaction of 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones with urea, hydrazine, ethylenediamine, and o-phenylenediamine" discusses the formation of 3-amino derivatives of pyrrolones when reacted with urea . This suggests that the synthesis of the compound may involve a similar reaction where a pyrrolidinone precursor is treated with urea to introduce the urea functionality.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their potential as inhibitors or reactants. The paper on pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) indicates that the position and type of substituents on the phenyl ring can significantly affect the potency of the inhibitors . This implies that the methoxy and methyl groups in the compound of interest could play a critical role in its binding affinity and overall biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions. The first paper suggests that reactions with hydrazine hydrate and ethylenediamine can lead to the formation of corresponding salts, and with o-phenylenediamine, it can yield pyrrolo-[2,3-b]quinoxalines . These reactions indicate the versatility of urea derivatives in forming a range of chemical structures, which could be relevant for the compound depending on its intended application.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like solubility, melting point, and reactivity are influenced by their molecular structure. Although the papers do not provide specific data on the compound of interest, the information on pyridylthiazole-based ureas shows that the presence of different substituents can lead to remarkable differences in activity . This suggests that the physical and chemical properties of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea would be influenced by its methoxy and methyl substituents, potentially affecting its solubility and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing compounds with structures related to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea". For instance, Sarantou and Varvounis (2022) described methods for synthesizing similar compounds through carbonylation reactions and confirmed their structures using spectroscopic techniques (Sarantou & Varvounis, 2022).
Enzyme Inhibition and Anticancer Activity
Compounds structurally similar to the query have been studied for their enzyme inhibition capabilities and potential anticancer activities. Mustafa et al. (2014) synthesized urea derivatives and evaluated them for their enzyme inhibition and anticancer properties, highlighting the diverse biological activities of such compounds (Mustafa, Perveen, & Khan, 2014).
Antimicrobial Agents
Hublikar et al. (2019) focused on the synthesis of pyrrole derivatives and their evaluation as antimicrobial agents, suggesting the potential of these compounds in addressing microbial resistance (Hublikar et al., 2019).
Chemical Structure and Physical Properties
Research into the chemical structure and physical properties of compounds similar to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea" has been conducted to understand their potential applications better. For instance, the crystal structure of related compounds has been studied to inform their use in various applications (Kang, Kim, Kwon, & Kim, 2015).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-3-6-15(13-14)21-19(23)22(18-7-4-12-20-18)16-8-10-17(24-2)11-9-16/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQHOXBHLWTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)


![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)
![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)
![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)



